

Efficacy of different chromium catalysts in polymerization

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A Comparative Guide to Chromium Catalysts in Ethylene Polymerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of different chromium-based catalysts in ethylene polymerization, focusing on the industrially significant Phillips ($\text{CrO}_3/\text{SiO}_2$) catalyst and the more recent constrained geometry catalysts (CGCs). The information presented is collated from peer-reviewed scientific literature to aid in the selection and optimization of catalytic systems for polyethylene production.

Performance Comparison of Chromium Catalysts

The efficacy of a polymerization catalyst is primarily evaluated based on its activity, the molecular weight of the resulting polymer, and the distribution of polymer chain lengths (polydispersity index, PDI). The following tables summarize the performance of Phillips and constrained geometry chromium catalysts under various experimental conditions.

Table 1: Performance of Phillips-type ($\text{CrO}_3/\text{SiO}_2$) Catalysts in Ethylene Polymerization

Catalyst System	Support	Cocatalyst/Activator	Polymerization Conditions	Activity (kg PE / g Cr·h)	M _n (kg/mol)	M _n (kg/mol)	PDI (M _w /M _n)
Cr/SiO ₂	Grace 643	None (Ethylene activation)	Slurry, n-hexane, 90°C, 31.5 bar ethylene	191[1][2]	-	-	Broad[2]
Cr/Ti/SiO ₂	Grace 643	None (Ethylene activation)	Slurry, n-hexane, 90°C, 31.5 bar ethylene	380[1]	-	-	Broad[2]
Cr/SiO ₂	Aldrich silica	None (Ethylene activation)	Slurry, n-hexane, 90°C, 31.5 bar ethylene	13.4[1]	-	-	Broad[2]
Cr[CH(SiMe ₃) ₂] ₃ /SiO ₂	Silica (0.1 wt% Cr)	None	Isobutane, 100°C, 14 bar ethylene, 1h	-	233	-	15
Cr[CH(SiMe ₃) ₂] ₃ /SiO ₂	Silica (0.5 wt% Cr)	None	Isobutane, 100°C, 14 bar ethylene, 1h	-	232	-	19

Table 2: Performance of Constrained Geometry Chromium (CGC) Catalysts in Ethylene Polymerization

Catalyst Precursor	Cocatalyst	Al/Cr Ratio	Polymerization Conditions	Activity (x 10 ⁶ g PE / mol Cr·h)	M _n (x 10 ⁴ g/mol)	PDI (M _w /M _n)
O-functionalized CGC (1)	MAO	1000	Toluene, 1.0 MPa ethylene	-	8.96	-
O-functionalized CGC (1)	MAO	2000	Toluene, 1.0 MPa ethylene	-	5.62	-
O-functionalized CGC (2)	MAO	1000	Toluene, 1.0 MPa ethylene	-	7.73	-
O-functionalized CGC (2)	MAO	2000	Toluene, 1.0 MPa ethylene	-	4.40	-
S-functionalized CGC (7)	MAO	1000	Toluene, 1.0 MPa ethylene	1.10[3]	-	-
S-functionalized CGC (7)	MAO	2000	Toluene, 1.0 MPa ethylene	1.96[3]	4.92	1.89[3]
Cr(III)-MFU-4l	AlMe ₃	-	Gas phase, 40 bar ethylene, RT	52,000 (mol ethylene/mol Cr·h)[4]	-	1.36[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic performance. Below are representative experimental protocols for the synthesis of a Phillips catalyst and a general procedure for ethylene polymerization.

Synthesis of Phillips-type ($\text{CrO}_3/\text{SiO}_2$) Catalyst

This protocol describes the preparation of a silica-supported chromium catalyst via the incipient wetness impregnation method.[\[1\]](#)

Materials:

- Silica support (e.g., Grace 643), pre-calcined at a high temperature (e.g., 600°C) to dehydroxylate the surface.
- Chromium(III) acetate hydroxide $[\text{Cr}_3(\text{OH})_2(\text{OCOCH}_3)_7]$.
- Deionized water.

Procedure:

- Pre-calcination of Silica: The silica support is calcined in a stream of dry air at a high temperature (e.g., 600°C) for several hours to remove physisorbed water and control the concentration of surface hydroxyl groups.
- Preparation of Impregnation Solution: Calculate the amount of chromium(III) acetate hydroxide needed to achieve the desired chromium loading (e.g., 1 wt%). Dissolve this amount in a volume of deionized water equal to the pore volume of the silica support.
- Impregnation: The chromium solution is added slowly and evenly to the pre-calcined silica support with continuous mixing to ensure uniform distribution of the chromium precursor.
- Drying: The impregnated silica is dried in a vacuum oven at 60-80°C until a free-flowing powder is obtained.[\[1\]](#)
- Calcination (Activation): The dried powder is placed in a quartz tube and heated in a furnace under a flow of dry air or oxygen. The temperature is ramped to 550°C and held for 3-5 hours.[\[1\]](#) This step converts the Cr(III) precursor to the active Cr(VI) species.[\[2\]](#)[\[5\]](#)
- Storage: After calcination, the catalyst is cooled to room temperature under an inert atmosphere (e.g., nitrogen) and stored in a glovebox to prevent moisture contamination.[\[1\]](#)

Ethylene Polymerization

This is a general procedure for slurry-phase ethylene polymerization.

Materials:

- Activated chromium catalyst.
- Anhydrous n-hexane (polymerization solvent).
- High-purity ethylene.
- Cocatalyst (e.g., methylaluminoxane (MAO) solution, if required).
- Methanol (for quenching and washing).

Procedure:

- **Reactor Preparation:** A stainless-steel autoclave reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen to remove air and moisture.^[1]
- **Solvent and Cocatalyst Addition:** Anhydrous n-hexane is introduced into the reactor. If a cocatalyst is used, it is added to the solvent at this stage.
- **Catalyst Injection:** A precise amount of the activated catalyst is suspended in a small amount of anhydrous n-hexane and injected into the reactor under ethylene pressure to initiate polymerization.^[1]
- **Polymerization:** The reactor is maintained at the desired temperature and a constant ethylene pressure. The consumption of ethylene is monitored to follow the reaction kinetics.
- **Termination and Polymer Recovery:** After the desired reaction time, the ethylene feed is stopped, and the reactor is vented and cooled. The polymer slurry is collected.
- **Washing and Drying:** The polyethylene powder is filtered, washed with fresh n-hexane and then with methanol to remove any residual catalyst.^[1] The polymer is then dried in a vacuum oven at 60-80°C to a constant weight.^[1]

Polymer Characterization

The molecular weight and polydispersity index of the produced polyethylene are critical parameters.

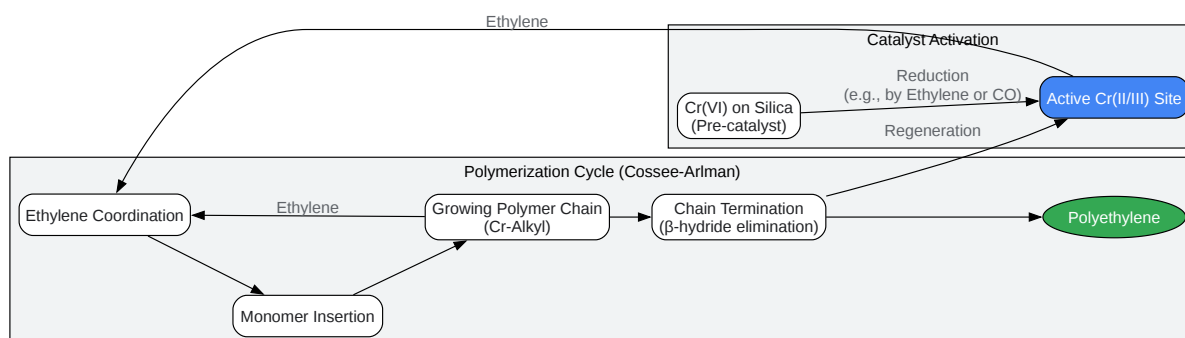
- Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common technique for determining the number average molecular weight (M_n), weight average molecular weight (M_w), and the polydispersity index ($PDI = M_w/M_n$).^{[6][7][8]} The polymer is dissolved in a suitable solvent and passed through a column packed with porous gel; larger molecules elute faster than smaller ones.^[7]

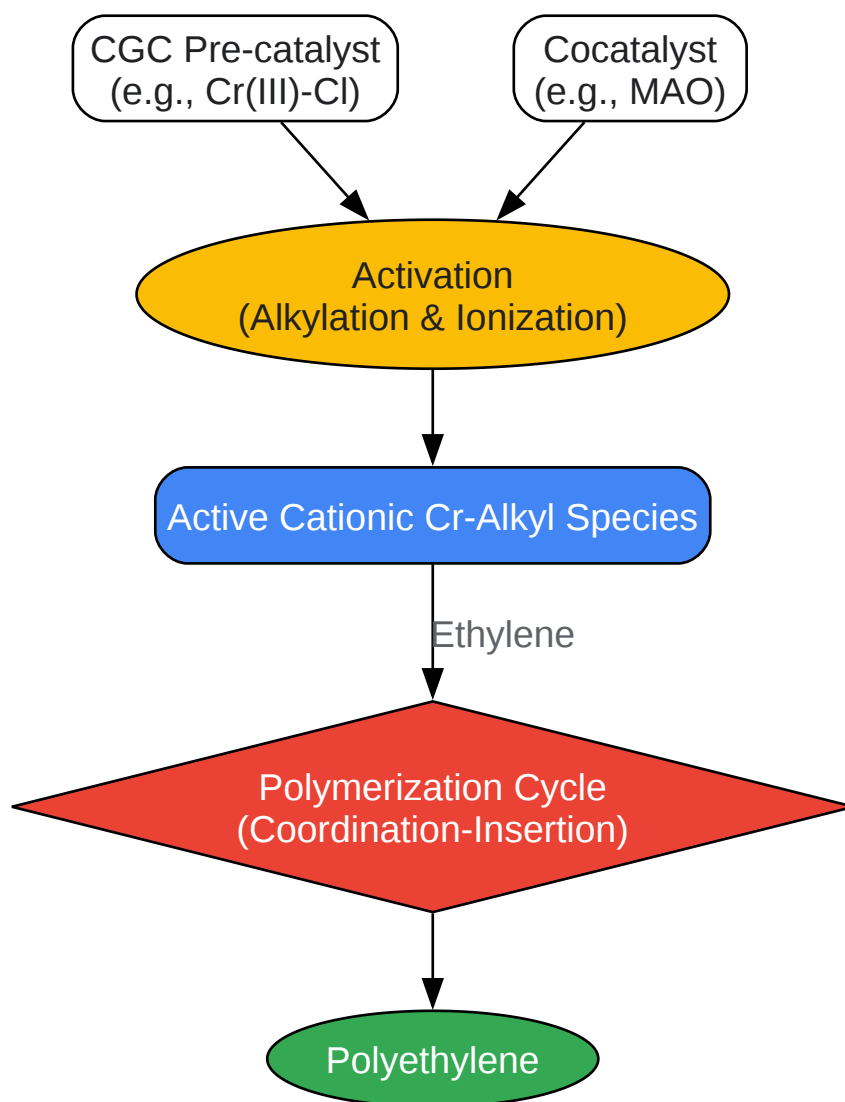
Catalytic Mechanisms and Visualizations

The polymerization mechanism dictates the catalyst's behavior and the resulting polymer's properties. The generally accepted mechanism for ethylene polymerization by chromium catalysts is the Cossee-Arlman mechanism.

Phillips Catalyst Activation and Polymerization Cycle

The activation of the Phillips catalyst involves the reduction of Cr(VI) to a lower oxidation state, typically Cr(II) or Cr(III), which is the active species.^[9] The polymerization then proceeds via the Cossee-Arlman mechanism, which involves the coordination of an ethylene monomer to the active chromium center followed by its insertion into the growing polymer chain.





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